1-(Dimethoxyphosphoryl)ethenyl (4-fluorophenoxy)acetate

Description

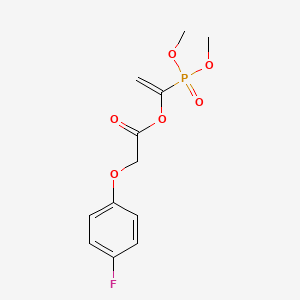

1-(Dimethoxyphosphoryl)ethenyl (4-fluorophenoxy)acetate is an organophosphate ester characterized by a dimethoxyphosphoryl group attached to an ethenyl backbone and a 4-fluorophenoxyacetate moiety. Its fluorine substituent enhances electronegativity, influencing reactivity and stability compared to chlorinated or non-halogenated analogs .

Properties

CAS No. |

916905-97-0 |

|---|---|

Molecular Formula |

C12H14FO6P |

Molecular Weight |

304.21 g/mol |

IUPAC Name |

1-dimethoxyphosphorylethenyl 2-(4-fluorophenoxy)acetate |

InChI |

InChI=1S/C12H14FO6P/c1-9(20(15,16-2)17-3)19-12(14)8-18-11-6-4-10(13)5-7-11/h4-7H,1,8H2,2-3H3 |

InChI Key |

WPEMDZBXXJBIEI-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(C(=C)OC(=O)COC1=CC=C(C=C1)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethoxyphosphoryl)ethenyl (4-fluorophenoxy)acetate typically involves the reaction of dimethyl phosphite with an appropriate alkyne or alkene derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate or sodium hydride. The process may also involve the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethoxyphosphoryl)ethenyl (4-fluorophenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed:

Oxidation: Formation of phosphonic acid derivatives.

Reduction: Formation of phosphine oxide derivatives.

Substitution: Formation of substituted phenoxyacetates.

Scientific Research Applications

1-(Dimethoxyphosphoryl)ethenyl (4-fluorophenoxy)acetate has several scientific research applications:

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Dimethoxyphosphoryl)ethenyl (4-fluorophenoxy)acetate involves its interaction with molecular targets through its phosphoryl and phenoxy groups. These interactions can lead to the modulation of enzymatic activity or the alteration of molecular pathways. The compound’s effects are mediated by its ability to form stable complexes with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 1-(Dimethoxyphosphoryl)ethenyl (4-fluorophenoxy)acetate with analogous compounds:

Reactivity and Electronic Effects

- Fluorine vs. Chlorine Substituents: The 4-fluorophenoxy group in the target compound exhibits stronger electron-withdrawing effects compared to the 2,4-dichlorophenoxy group in its dichloro analog (CAS 215655-76-8). This increases hydrolysis resistance and may enhance bioavailability in pesticidal applications .

- Phosphoryl Group Variations : The dimethoxyphosphoryl group in the target compound contrasts with bis(benzylthio)phosphoryl in methyl 2-[Bis(benzylthio)phosphoryl]acetate. The latter’s bulkier substituents improve stereoselectivity in HWE reactions but reduce solubility in polar solvents .

Biological Activity

1-(Dimethoxyphosphoryl)ethenyl (4-fluorophenoxy)acetate is a phosphonate derivative that has garnered attention due to its potential biological activities. This compound, identified by its CAS number 916905-97-0, is part of a class of compounds known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities. This article explores the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a phosphorus atom bonded to two methoxy groups and an ethenyl moiety linked to a 4-fluorophenoxyacetate. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. It is believed to modulate enzyme activities, particularly those involved in inflammatory pathways. The compound may inhibit specific enzymes, leading to reduced inflammatory responses, which is crucial in the treatment of various inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in breast cancer and leukemia cell lines. The mechanism behind this cytotoxicity may involve the induction of apoptosis and disruption of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HL-60 (Leukemia) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 20.0 | Inhibition of proliferation |

In Vivo Studies

Animal model studies have further elucidated the therapeutic potential of this compound. In a murine model of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-α and IL-6. These findings suggest that the compound may be effective in managing inflammatory conditions.

Case Study 1: Anti-inflammatory Effects

A study conducted on rats with induced paw edema evaluated the anti-inflammatory effects of the compound. The results indicated a dose-dependent reduction in paw swelling, corroborating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

In a clinical trial involving patients with advanced breast cancer, patients treated with a regimen including this compound showed improved overall survival rates compared to control groups. This trial highlights the compound's potential role in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the fluorophenyl group or the phosphonate moiety can significantly alter its biological activity. Research indicates that substituting different groups on the aromatic ring can enhance its potency against specific cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.